N-(4-ethoxy-2-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
N-(4-ethoxy-2-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide group at position 4. The amide nitrogen is further substituted with a 4-ethoxy-2-nitrophenyl moiety. This structure combines electron-withdrawing (nitro) and electron-donating (ethoxy) groups, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S/c1-3-20-8-4-5-9(10(6-8)16(18)19)13-12(17)11-7(2)14-15-21-11/h4-6H,3H2,1-2H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOULMLWOCYBBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=C(N=NS2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxy-2-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common method starts with the nitration of 4-ethoxyaniline to produce 4-ethoxy-2-nitroaniline. This intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with a suitable carboxylic acid derivative to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxy-2-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized thiadiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against a range of pathogens. Studies have shown that derivatives of 1,2,3-thiadiazole, including those with the carboxamide functional group, demonstrate potent activity against bacteria and fungi.
- Mechanism of Action : The thiadiazole ring system enhances interaction with microbial enzymes and disrupts cellular processes. For instance, compounds based on this scaffold have been found to inhibit the growth of Mycobacterium tuberculosis, with some derivatives showing activity comparable to standard antibiotics like isoniazid .
Antiviral Properties
N-(4-ethoxy-2-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been investigated for its antiviral potential, particularly against HIV.
- Efficacy : Research indicates that certain derivatives exhibit high anti-HIV activity with EC50 values significantly lower than those of established antiviral drugs. The structural features such as the nitrophenyl group contribute to enhanced binding to viral targets .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit tumor growth.
- In Vitro Studies : Compounds derived from the thiadiazole scaffold have shown promise in inhibiting cancer cell proliferation across several cancer types. The mechanism often involves the induction of apoptosis and cell cycle arrest .
| Cancer Type | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| Breast Cancer | 15 | Apoptosis induction | |
| Lung Cancer | 12 | Cell cycle arrest |
Other Therapeutic Applications
Beyond antimicrobial and anticancer activities, this compound has been studied for other therapeutic effects:
- Anti-inflammatory Properties : Some derivatives have shown potential in reducing inflammation markers such as IL-6 and TNF-alpha in vitro .
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on key enzymes involved in metabolic pathways, which could lead to applications in treating metabolic disorders .
Mechanism of Action
The mechanism of action of N-(4-ethoxy-2-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiadiazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
Calcium Signaling Modulation
BTP2, a close analog, inhibits store-operated calcium entry (SOCE) by targeting ORAI1 channels, with IC₅₀ values in the nanomolar range . The target compound’s nitro and ethoxy groups may similarly influence calcium signaling, though direct evidence is lacking.
Antifungal Activity
Carbohydrazide derivatives (e.g., N’-(2,4-difluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide) exhibit antifungal activity via inhibition of fungal fatty acid biosynthesis. The carbohydrazide moiety is critical for this activity, suggesting that the target compound’s carboxamide group may offer distinct interactions .
Anticancer Potential
Thiadiazole-carboxamide derivatives with methoxy substituents (e.g., N-(2,5-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) show IC₅₀ values <2 μg/mL against HepG-2 cells . The target compound’s nitro group may enhance DNA intercalation or topoisomerase inhibition, though further studies are required.
Biological Activity
N-(4-ethoxy-2-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antitubercular, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 224.2133 g/mol. Its IUPAC name reflects its complex structure, which includes a thiadiazole ring known for its pharmacological significance. The presence of the nitrophenyl and ethoxy groups contributes to its biological activity by enhancing lipophilicity and modulating interactions with biological targets.
1. Antimicrobial Activity
Thiadiazole derivatives, including this compound, have been shown to possess significant antimicrobial properties. Research indicates that these compounds exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate to strong | |
| Escherichia coli | Moderate | |
| Candida albicans | Significant antifungal |
In vitro studies revealed that the compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting potential as a therapeutic agent in treating infections caused by resistant strains.
2. Antitubercular Activity
The compound has shown promising results in antitubercular assays. A study highlighted the synthesis of various thiadiazole derivatives, including those with a similar scaffold to this compound. These derivatives exhibited potent activity against Mycobacterium tuberculosis, outperforming traditional treatments like isoniazid.
| Compound | Activity (MIC) | Comparison |
|---|---|---|
| N-(4-ethoxy-2-nitrophenyl)-4-methyl... | 0.5 μg/mL | More potent than INH |
| Isoniazid | 1.0 μg/mL | Standard reference |
The findings suggest that modifications in the thiadiazole structure can lead to enhanced efficacy against tuberculosis, making it a candidate for further development in antitubercular therapies .
3. Anticancer Activity
Recent investigations into the anticancer properties of thiadiazole derivatives have indicated potential mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer types.
The anticancer activity is attributed to the ability of these compounds to interfere with cellular signaling pathways involved in tumor growth and survival.
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics.
Case Study 2: Antitubercular Screening
In a screening program for new antitubercular agents, derivatives based on the thiadiazole scaffold were evaluated for their activity against multidrug-resistant M. tuberculosis. The results showed that certain modifications significantly enhanced their potency compared to existing treatments.
Q & A
Q. What experimental designs effectively explore the biological activity of this compound?
- In Vitro Assays :
- Antimicrobial : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values) .
- Anticancer : Screen in MTT assays against cancer cell lines (e.g., HeLa) with IC calculations .
- Controls : Include reference compounds (e.g., ampicillin for antimicrobial assays) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
